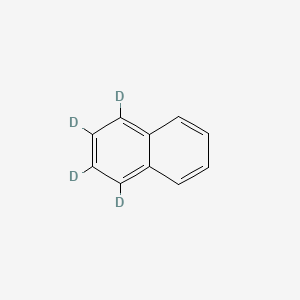

Tetradeuterionaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetradeuterionaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H8 and its molecular weight is 132.198. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tetradeuterionaphthalene, a deuterated form of naphthalene, has garnered attention in various scientific research applications due to its unique isotopic properties. This article explores its applications across different fields, including analytical chemistry, material science, and biological studies.

Analytical Chemistry

This compound is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its distinct spectral characteristics allow for precise quantification and identification of compounds in complex mixtures. The enhanced resolution provided by deuteration helps in reducing overlap with signals from hydrogen-containing compounds, thus improving analytical accuracy.

Material Science

In material science, this compound serves as a model compound for studying the dynamics of molecular interactions and phase transitions. Its deuterated nature provides insights into the behavior of materials under various thermal and pressure conditions. Research has demonstrated that deuterated compounds can exhibit different thermal properties compared to their non-deuterated counterparts, which is crucial for developing materials with specific thermal management capabilities.

Biological Studies

This compound is utilized in biological studies to trace metabolic pathways and interactions within biological systems. The incorporation of deuterium allows researchers to track the fate of naphthalene derivatives in metabolic processes without interference from naturally occurring hydrogen isotopes. This application is particularly relevant in pharmacokinetics and toxicology studies where understanding the metabolism of compounds is essential.

Environmental Chemistry

In environmental studies, this compound has been employed as a tracer to investigate pollution pathways and degradation processes in ecosystems. Its isotopic labeling aids in distinguishing between natural and anthropogenic sources of naphthalene contamination, providing valuable data for environmental remediation efforts.

Case Study 1: NMR Spectroscopy

In a study focusing on the quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, this compound was used as an internal standard. The results indicated improved accuracy in quantifying PAH concentrations compared to traditional methods without deuterated standards. The study highlighted the importance of using isotopically labeled compounds for enhancing analytical sensitivity and specificity.

Case Study 2: Material Dynamics

Research conducted on the thermal properties of polymers incorporated with this compound revealed that the deuteration affected the glass transition temperature (Tg) of the material. The findings suggested that using deuterated compounds could be a strategic approach to tailor the thermal properties of polymeric materials for specific applications.

Case Study 3: Metabolic Tracing

A pharmacokinetic study utilized this compound to trace its metabolic pathway in rats. The study demonstrated that deuteration allowed for more precise tracking of metabolic intermediates, leading to a better understanding of how naphthalene derivatives are processed in biological systems.

Propiedades

Número CAS |

19796-93-1 |

|---|---|

Fórmula molecular |

C10H8 |

Peso molecular |

132.198 |

Nombre IUPAC |

1,2,3,4-tetradeuterionaphthalene |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,5D,6D |

Clave InChI |

UFWIBTONFRDIAS-NMRLXUNGSA-N |

SMILES |

C1=CC=C2C=CC=CC2=C1 |

Sinónimos |

(1,2,3,4-2H4)Naphthalene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.